molecular formula C19H28O5 B5132361 Diethyl 2-[4-(2,6-dimethylphenoxy)butyl]propanedioate

Diethyl 2-[4-(2,6-dimethylphenoxy)butyl]propanedioate

Cat. No.: B5132361
M. Wt: 336.4 g/mol
InChI Key: XOUQGPFZPSVTHK-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(2,6-dimethylphenoxy)butyl]propanedioate is a synthetic compound that belongs to the malonate familyIt is commonly used in organic synthesis due to its ability to undergo nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[4-(2,6-dimethylphenoxy)butyl]propanedioate involves several steps. One common method includes the reaction of 2,6-dimethylphenol with 1,4-dibromobutane to form 4-(2,6-dimethylphenoxy)butane. This intermediate is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of specialized equipment and controlled environments is essential to maintain the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(2,6-dimethylphenoxy)butyl]propanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the malonate group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethoxide and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Major Products Formed

    Nucleophilic Substitution: Substituted malonates.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Diethyl 2-[4-(2,6-dimethylphenoxy)butyl]propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on cellular signaling pathways and metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-[4-(2,6-dimethylphenoxy)butyl]propanedioate involves the modulation of several cellular signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular metabolism and energy balance. Additionally, it inhibits the activity of enzymes involved in lipid biosynthesis, contributing to its potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate: Similar structure but with different substitution patterns on the phenoxy group.

    Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate: Another compound with similar applications in organic synthesis.

Uniqueness

Its ability to modulate cellular signaling pathways and inhibit lipid biosynthesis sets it apart from other similar compounds.

Properties

IUPAC Name

diethyl 2-[4-(2,6-dimethylphenoxy)butyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)12-7-8-13-24-17-14(3)10-9-11-15(17)4/h9-11,16H,5-8,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUQGPFZPSVTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=C(C=CC=C1C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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